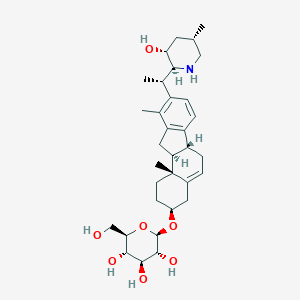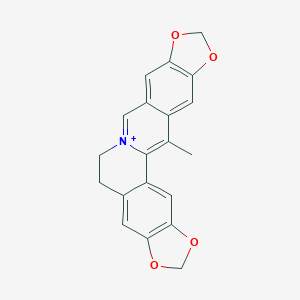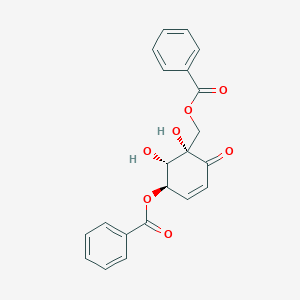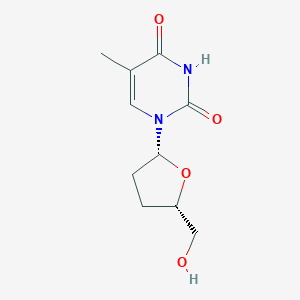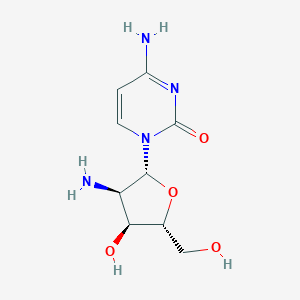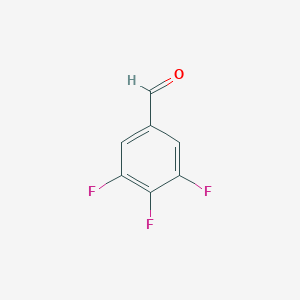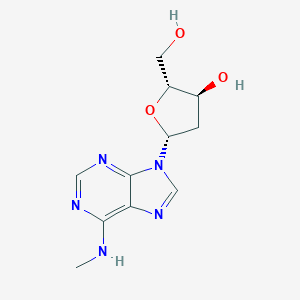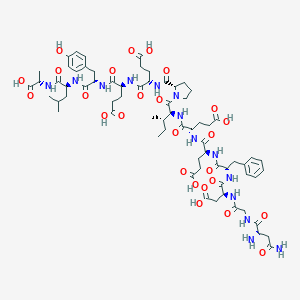
Hirudin (53-64)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hirudin (53-64) is a peptide that is extracted from the salivary glands of medicinal leeches. It has been widely studied for its anticoagulant properties and has been used in various scientific research applications.
Wirkmechanismus
Hirudin (Hirudin (53-64)) is a direct thrombin inhibitor. It binds to the active site of thrombin and prevents it from cleaving fibrinogen into fibrin, which is necessary for blood clot formation. This leads to a decrease in thrombin activity and a reduction in clot formation.
Biochemische Und Physiologische Effekte
Hirudin (Hirudin (53-64)) has been shown to have several biochemical and physiological effects. It has been shown to inhibit platelet aggregation and adhesion, which can reduce the risk of thrombosis. Additionally, hirudin (Hirudin (53-64)) has been shown to have anti-inflammatory effects, which can reduce tissue damage and promote healing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using hirudin (Hirudin (53-64)) in lab experiments is its specificity for thrombin. This allows for precise control over the coagulation cascade and reduces the risk of off-target effects. Additionally, hirudin (Hirudin (53-64)) has a long half-life, which allows for sustained anticoagulant effects. However, one limitation of using hirudin (Hirudin (53-64)) is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of hirudin (Hirudin (53-64)). One area of research is the development of new direct thrombin inhibitors with improved pharmacokinetic properties. Another area of research is the study of the interactions between hirudin (Hirudin (53-64)) and other anticoagulants, such as heparin. Additionally, hirudin (Hirudin (53-64)) has potential applications in the treatment of cardiovascular diseases and as a therapeutic agent for other conditions, such as inflammation and cancer.
Conclusion
In conclusion, hirudin (Hirudin (53-64)) is a peptide with potent anticoagulant properties that has been widely studied in scientific research. Its specificity for thrombin and long half-life make it a valuable tool for studying the coagulation cascade and platelet function. While its high cost can limit its use in large-scale experiments, there are several future directions for the study of hirudin (Hirudin (53-64)) that have the potential to lead to new therapeutic agents and treatments for a variety of conditions.
Synthesemethoden
Hirudin (Hirudin (53-64)) is synthesized through solid-phase peptide synthesis. This method involves the stepwise addition of protected amino acids to a solid support. The peptide is then cleaved from the solid support and deprotected to yield the final product. This method has been optimized to produce high yields of pure hirudin (Hirudin (53-64)) with minimal impurities.
Wissenschaftliche Forschungsanwendungen
Hirudin (Hirudin (53-64)) has been widely used in scientific research for its anticoagulant properties. It has been used to study the coagulation cascade and the role of thrombin in blood clotting. Hirudin (Hirudin (53-64)) has also been used in studies of platelet function and the interactions between platelets and the coagulation system. Additionally, hirudin (Hirudin (53-64)) has been used in studies of cardiovascular diseases, such as myocardial infarction and stroke.
Eigenschaften
CAS-Nummer |
135546-61-1 |
|---|---|
Produktname |
Hirudin (53-64) |
Molekularformel |
C68H96N14O26 |
Molekulargewicht |
1525.6 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-1-[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H96N14O26/c1-6-34(4)56(81-61(100)43(21-25-54(92)93)75-58(97)40(18-22-51(86)87)76-63(102)45(28-36-11-8-7-9-12-36)80-65(104)47(31-55(94)95)73-50(85)32-71-57(96)39(69)30-49(70)84)67(106)82-26-10-13-48(82)66(105)77-42(20-24-53(90)91)59(98)74-41(19-23-52(88)89)60(99)79-46(29-37-14-16-38(83)17-15-37)64(103)78-44(27-33(2)3)62(101)72-35(5)68(107)108/h7-9,11-12,14-17,33-35,39-48,56,83H,6,10,13,18-32,69H2,1-5H3,(H2,70,84)(H,71,96)(H,72,101)(H,73,85)(H,74,98)(H,75,97)(H,76,102)(H,77,105)(H,78,103)(H,79,99)(H,80,104)(H,81,100)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,107,108)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,56-/m0/s1 |
InChI-Schlüssel |
VLFYEJLWSPRLPB-NETUVYTNSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)N |
Andere CAS-Nummern |
135546-61-1 |
Sequenz |
NGDFEEIPEEYLA |
Synonyme |
hirudin (53-64) hirudin 53-64 hirudin53-64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



